3-[(3,5-Dinitrophenyl)methylideneamino]-1,3-oxazolidin-2-one
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Overview
Description
3-[(3,5-Dinitrophenyl)methylideneamino]-1,3-oxazolidin-2-one is a chemical compound with the molecular formula C10H8N4O6 and a molecular weight of 280.19 g/mol This compound is characterized by the presence of a dinitrophenyl group attached to an oxazolidinone ring through a methyleneamino linkage
Preparation Methods
The synthesis of 3-[(3,5-Dinitrophenyl)methylideneamino]-1,3-oxazolidin-2-one typically involves the reaction of 3,5-dinitrobenzaldehyde with oxazolidin-2-one in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
3-[(3,5-Dinitrophenyl)methylideneamino]-1,3-oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in the formation of diamino derivatives.
Scientific Research Applications
3-[(3,5-Dinitrophenyl)methylideneamino]-1,3-oxazolidin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[(3,5-Dinitrophenyl)methylideneamino]-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. The dinitrophenyl group can interact with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This interaction can disrupt normal cellular processes, making the compound useful in various therapeutic applications .
Comparison with Similar Compounds
Similar compounds to 3-[(3,5-Dinitrophenyl)methylideneamino]-1,3-oxazolidin-2-one include:
3-(3,5-Dinitrophenyl)-5-amino-1,2,4-oxadiazole: This compound also contains a dinitrophenyl group and is known for its heat-resistant and low mechanical sensitivity properties.
2-Oxazolidinone derivatives: These compounds share the oxazolidinone ring structure and are studied for their various chemical and biological activities
Properties
CAS No. |
6305-13-1 |
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Molecular Formula |
C10H8N4O6 |
Molecular Weight |
280.19 g/mol |
IUPAC Name |
3-[(3,5-dinitrophenyl)methylideneamino]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C10H8N4O6/c15-10-12(1-2-20-10)11-6-7-3-8(13(16)17)5-9(4-7)14(18)19/h3-6H,1-2H2 |
InChI Key |
QCPHPBMIFSTFSF-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(=O)N1N=CC2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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